2-氯-N-环己基-5-硝基苯甲酰胺

描述

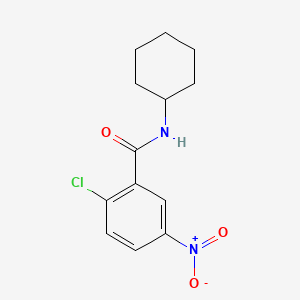

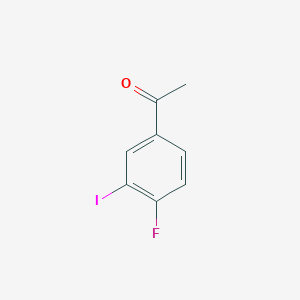

2-chloro-N-cyclohexyl-5-nitrobenzamide is a chemical compound with the linear formula C13H15ClN2O3 . It has a molecular weight of 282.729 and is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of 2-chloro-N-cyclohexyl-5-nitrobenzamide consists of 13 carbon atoms, 15 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 3 oxygen atoms . The average mass is 282.723 Da, and the monoisotopic mass is 282.077118 Da .

科学研究应用

合成和结构分析

合成并表征了 2-氯-N-环己基-5-硝基苯甲酰胺,以了解其结构性质。例如,Saeed、Hussain 和 Bolte (2010) 进行了一项研究,重点关注密切相关的化合物 N-环己基-2-硝基苯甲酰胺的合成和晶体结构,深入了解其光谱数据和 X 射线衍射分析。这项研究重点介绍了该化合物在特定单斜空间群中的结晶,其晶体堆积由 N-H⋯O 氢键稳定,这可能与 2-氯衍生物的结构分析相关 (Saeed, Hussain, & Bolte, 2010)。

抗糖尿病活性

另一个应用领域是抗糖尿病剂的开发。Thakral、Narang、Kumar 和 Singh (2020) 合成了一系列衍生物,包括 2-氯-5-[(4-氯苯基)磺酰基]-N-(烷基/芳基)-4-硝基苯甲酰胺,并评估了它们对 α-葡萄糖苷酶的体外抗糖尿病活性。该研究确定了具有显着抑制活性的化合物,表明这些衍生物在抗糖尿病药物开发中的潜力 (Thakral, Narang, Kumar, & Singh, 2020)。

癌症化学预防潜力

该化合物的代谢物(例如衍生自 2-氯-5-硝基-N-苯基苯甲酰胺的代谢物)的诱变性和生物利用度已得到研究,这对于评估相关化合物的癌症化学预防潜力至关重要。Kapetanovic、Lyubimov、Kabirova、Kabirov、Rasay、Swezey、Green 和 Kopelovich (2012) 探讨了细菌和系统前硝基还原酶代谢对其诱变性和生物利用度的影响,为在此背景下进一步探索 2-氯-N-环己基-5-硝基苯甲酰胺衍生物奠定了基础 (Kapetanovic et al., 2012)。

晶体工程

在晶体工程领域,研究了相关化合物(例如涉及氢键和卤素键的化合物)的相互作用和结构性质。Saha、Nangia 和 Jaskólski (2005) 关于氢键和卤素键的晶体工程的研究提供了可应用于 2-氯-N-环己基-5-硝基苯甲酰胺以开发新材料的设计原则 (Saha, Nangia, & Jaskólski, 2005)。

抗锥虫活性

Hwang、Smithson、Connelly、Maier、Zhu 和 Guy (2010) 发现了卤代硝基苯甲酰胺化合物,包括 2-氯-N-(4-氯苯基)-5-硝基苯甲酰胺,对布氏锥虫布氏锥虫具有显着活性,表明其对人类非洲锥虫病的潜在应用。这项研究强调了该化合物在开发寄生虫感染治疗方法中的相关性 (Hwang et al., 2010)。

安全和危害

Sigma-Aldrich sells 2-chloro-N-cyclohexyl-5-nitrobenzamide as-is and makes no representation or warranty whatsoever with respect to this product . This includes any warranty of merchantability, fitness for a particular purpose, or warranty against infringement of intellectual property rights of a third party .

属性

IUPAC Name |

2-chloro-N-cyclohexyl-5-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN2O3/c14-12-7-6-10(16(18)19)8-11(12)13(17)15-9-4-2-1-3-5-9/h6-9H,1-5H2,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYVQMUUABALKSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{[4-(2-methylpropyl)benzenesulfonyl]methyl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B2584968.png)

![Methyl 4-isocyanatobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B2584971.png)

![N1-methyl-2-{[2-(hydroxymethyl)phenyl]thio}benzamide](/img/structure/B2584974.png)

![N-[(3-aminophenyl)methyl]-2,2,2-trifluoro-N-methylacetamide](/img/structure/B2584976.png)

![4-bromo-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2584980.png)

![N-{1-[6-(4-fluorophenyl)pyridazin-3-yl]azetidin-3-yl}-N-methylpyrrolidine-1-sulfonamide](/img/structure/B2584983.png)

![6-Bromo-2-[2-(4-ethylphenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B2584987.png)

![N-(1-(4-ethoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-tosylbutanamide](/img/structure/B2584989.png)